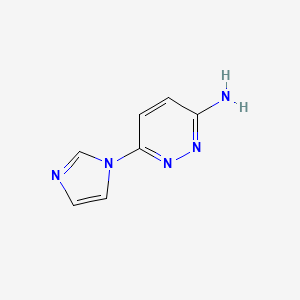![molecular formula C8H10O4 B13696611 Bicyclo[3.1.0]hexane-3,6-dicarboxylic Acid](/img/structure/B13696611.png)
Bicyclo[3.1.0]hexane-3,6-dicarboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicyclo[310]hexane-3,6-dicarboxylic acid is a unique bicyclic compound characterized by its rigid structure and two carboxylic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[3.1.0]hexanes can be achieved through a (3 + 2) annulation of cyclopropenes with aminocyclopropanes. This method involves using an organic or an iridium photoredox catalyst and blue LED irradiation to obtain good yields for a broad range of cyclopropene and cyclopropylaniline derivatives . The reaction is highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline .
Industrial Production Methods
Industrial production methods for bicyclo[3.1.0]hexane-3,6-dicarboxylic acid are not well-documented in the literature. the synthetic routes mentioned above can be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[3.1.0]hexane-3,6-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the bicyclic structure.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The specific conditions depend on the desired transformation and the functional groups present in the molecule.
Major Products Formed
The major products formed from these reactions include various substituted bicyclo[3.1.0]hexane derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
Bicyclo[3.1.0]hexane-3,6-dicarboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound can be used to design biologically active molecules, including enzyme inhibitors and receptor agonists.
Mechanism of Action
The mechanism of action of bicyclo[3.1.0]hexane-3,6-dicarboxylic acid depends on its specific derivatives and their targets. Generally, the compound can interact with various molecular targets, including enzymes and receptors, through its functional groups. The rigid bicyclic structure allows for precise interactions with these targets, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.1.1]hexane: Another bicyclic compound with a different ring structure.
3-Azabicyclo[3.1.0]hexane: A heterocyclic compound with a nitrogen atom in the ring.
Bicyclo[3.1.0]hexane-6-carboxylic acid: A similar compound with a single carboxylic acid group.
Uniqueness
Bicyclo[3.1.0]hexane-3,6-dicarboxylic acid is unique due to its two carboxylic acid groups, which provide additional sites for chemical modification and interaction with molecular targets. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C8H10O4 |
|---|---|
Molecular Weight |
170.16 g/mol |
IUPAC Name |
bicyclo[3.1.0]hexane-3,6-dicarboxylic acid |
InChI |
InChI=1S/C8H10O4/c9-7(10)3-1-4-5(2-3)6(4)8(11)12/h3-6H,1-2H2,(H,9,10)(H,11,12) |
InChI Key |
SYLGNFPUTHWYJW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC2C1C2C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


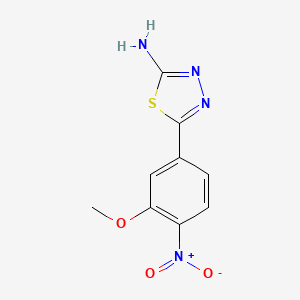

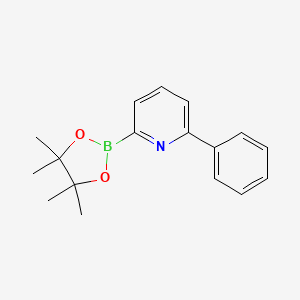
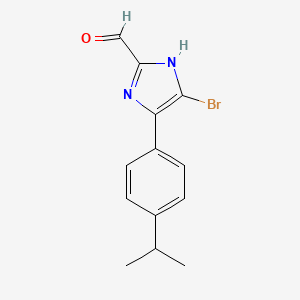
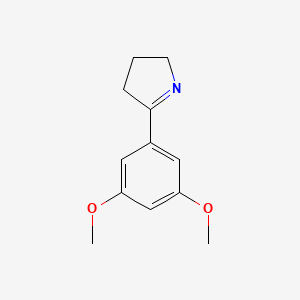
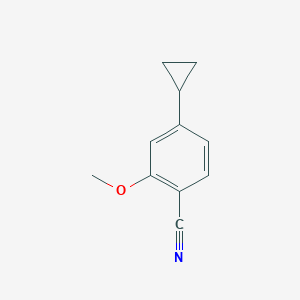
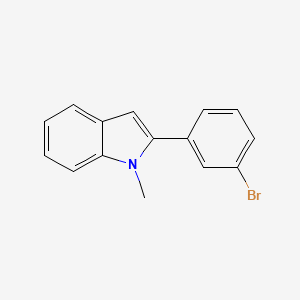
![Naphtho[2,3-d][1,3]dioxole-2-thione](/img/structure/B13696565.png)
![3',5'-Di-tert-butyl-[1,1'-biphenyl]-4-amine](/img/structure/B13696568.png)
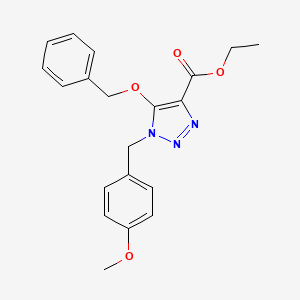
![(E)-3-(Benzo[d][1,3]dioxol-5-yl)-1-(3-bromophenyl)prop-2-en-1-one](/img/structure/B13696576.png)
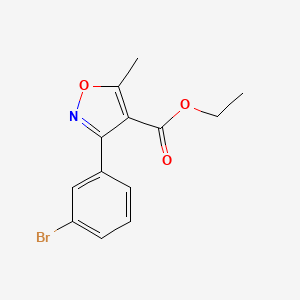
![2-Amino-9-methoxy-5,6-dihydrobenzo[h]quinazoline](/img/structure/B13696592.png)
